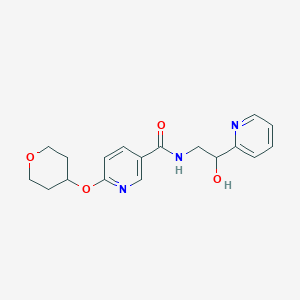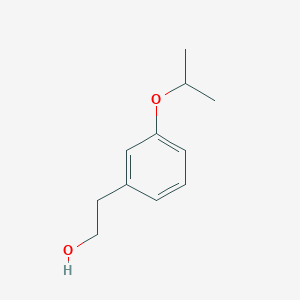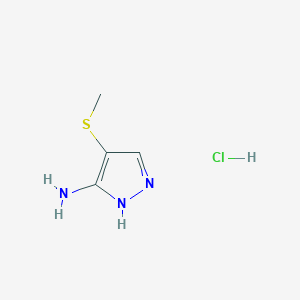
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular formula of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” is C10H10N4O2. The molecular weight is 218.216.Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone and related derivatives have been explored in various synthetic pathways, demonstrating their versatility in organic synthesis. For instance, furan-2-yl(phenyl)methanol derivatives have been successfully utilized in the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process is noted for its efficiency, selectivity, and rapid reaction times, highlighting the potential of furan-based compounds in synthetic organic chemistry (B. Reddy et al., 2012). Additionally, phosphomolybdic acid has been employed as a solid acid catalyst for transforming furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, further demonstrating the synthetic utility of furan-based methanones in producing valuable cyclic compounds with high selectivity and yield (B. Reddy et al., 2012).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds has also been a significant area of application. Novel methodologies have been developed for the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphtofuran moiety, showcasing the role of furan-based methanones in the construction of complex heterocyclic frameworks. This work not only expands the toolbox for heterocyclic synthesis but also demonstrates the structural diversity attainable through strategic functionalization of furan compounds (A. Abdelhamid et al., 2012).
Drug Design and Enzyme Inhibition
In the realm of medicinal chemistry, triazole derivatives, including those related to this compound, have been explored for their biological activities. For example, the design and synthesis of human dihydroorotate dehydrogenase (HsDHODH) inhibitors have leveraged the structural motifs of triazole and furan for the development of potent inhibitory compounds. This research underscores the potential of triazole-furan hybrids in therapeutic applications, offering insights into structure-activity relationships and guiding future optimization efforts (Ying Gong et al., 2017).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as azetidines and triazoles, are known to interact with various enzymes and receptors in the body .
Mode of action
Azetidines and triazoles often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azetidines and triazoles are often involved in pathways related to cell signaling, inflammation, and metabolism .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Similar compounds often have effects such as reducing inflammation, inhibiting cell growth, or modulating immune responses .
Action environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its specific targets .
Direcciones Futuras
The future directions for “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” and similar compounds could involve further exploration of their therapeutic importance . Their unique properties make them potential candidates for advancing medicinal chemistry, offering a wide range of versatile and adaptable applications .
Propiedades
IUPAC Name |
furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEYTEOLPLDFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)


![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)



![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)